

Application Notes and Protocols for Fmoc-Leucine Solid-Phase Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-leucine	
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Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient and reliable assembly of peptide chains.[1][2] This methodology is characterized by its mild reaction conditions, making it compatible with a wide array of amino acid modifications and complex peptide sequences.[1] The incorporation of Leucine, a common aliphatic and hydrophobic amino acid, is a frequent step in the synthesis of many biologically active peptides. This document provides a detailed protocol for the incorporation of Fmoc-L-Leucine in an SPPS workflow, complete with quantitative data on reaction parameters, detailed experimental procedures, and visual aids to streamline the process for researchers and drug development professionals.

Data Presentation

Table 1: Comparative Coupling Efficiency of Common Reagents in Fmoc-SPPS



Coupling Reagent	Additive	Typical Coupling Time	Typical Yield (%)	Racemization Potential
HATU	HOAt	15-30 min	~99%	Low
НВТИ	HOBt	30-60 min	~95-98%	Low
DIC	HOBt	60-120 min	~85-90%	Moderate
РуВОР	HOBt	30-60 min	~95%	Low
СОМИ	None	15-45 min	>99%	Low

Note: Yields are typical for standard SPPS and can be sequence-dependent. The use of preformed Fmoc-L-Leu-MPPA can significantly minimize racemization to less than 0.5%.[3]

Table 2: Fmoc-Deprotection Kinetics for Fmoc-L-Leucine

Deprotection Reagent	Time (min)	Deprotection Efficiency (%)
20% Piperidine in DMF	3	~80%
20% Piperidine in DMF	7	>95%
20% Piperidine in DMF	10	>99%
20% 4-Methylpiperidine in DMF	3	~80%
20% 4-Methylpiperidine in DMF	7	>95%
10% Piperazine in DMF/Ethanol (9:1)	3	<80%
10% Piperazine in DMF/Ethanol (9:1)	10	>95%

Data adapted from a study on deprotection kinetics.[4] Efficient deprotection is crucial to avoid deletion sequences in the final peptide.



Experimental Protocols Resin Preparation and Swelling

- Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[5]
- Procedure:
 - Place the desired amount of resin (typically 0.1-1.0 mmol scale) in a fritted reaction vessel.
 - Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
 - Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
 - After swelling, drain the DMF from the vessel.

Fmoc-Deprotection

- Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
- Procedure:
 - Add the 20% piperidine/DMF solution to the swollen resin.
 - Agitate the mixture for 3 minutes and then drain the solution.
 - Add a fresh portion of the 20% piperidine/DMF solution.
 - Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
 - Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Fmoc-L-Leucine Coupling

- Reagent Preparation:
 - In a separate vial, dissolve Fmoc-L-Leucine (3-5 equivalents relative to resin loading) and a coupling reagent/additive combination (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in



DMF.

- Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
- Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
- · Coupling Reaction:
 - Add the activated Fmoc-L-Leucine solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
 - After a successful coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion peptide sequences, a capping step can be performed.

- Reagent Preparation: Prepare a capping solution of acetic anhydride, pyridine, and DCM (e.g., in a 1:1:3 v/v/v ratio).
- Procedure:
 - Add the capping solution to the resin.
 - Agitate for 30 minutes at room temperature.
 - Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

Peptide Chain Elongation



Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

 Reagent Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Procedure:

- Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
- Add the cold cleavage cocktail to the dried resin.
- Gently agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Purification and Analysis

- Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

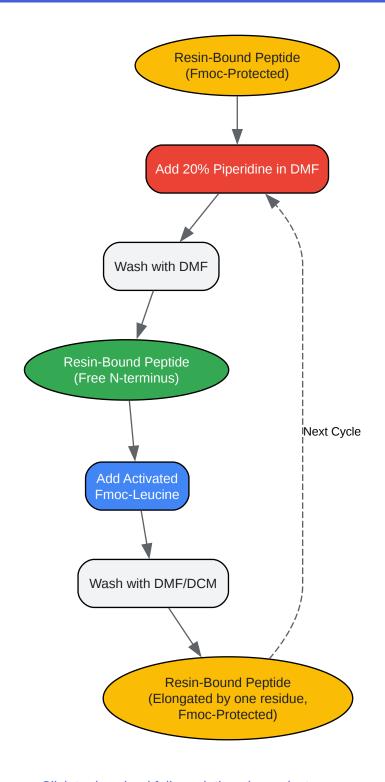




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Caption: A high-level overview of the Fmoc-SPPS experimental workflow.





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Caption: The core iterative cycle of deprotection and coupling in Fmoc-SPPS.



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